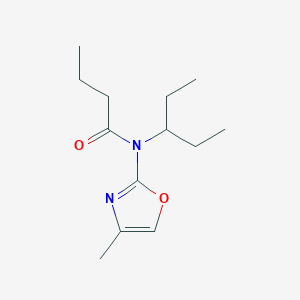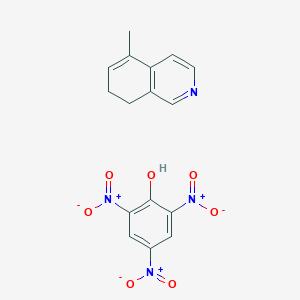
5-Methyl-7,8-dihydroisoquinoline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7,8-dihydroisoquinoline typically involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . This method allows for the efficient formation of the isoquinoline ring system. The trinitrophenol component can be introduced through nitration reactions, where phenol is treated with a mixture of concentrated nitric and sulfuric acids .
Industrial Production Methods
Industrial production of 5-Methyl-7,8-dihydroisoquinoline;2,4,6-trinitrophenol may involve large-scale nitration processes and the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7,8-dihydroisoquinoline;2,4,6-trinitrophenol undergoes several types of chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The nitro groups in trinitrophenol can be reduced to amino groups under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of isoquinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic conditions can be used.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives of trinitrophenol.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
5-Methyl-7,8-dihydroisoquinoline;2,4,6-trinitrophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-7,8-dihydroisoquinoline;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of alkaloids and other organic compounds.
Trinitrophenol (Picric Acid): A nitroaromatic compound used in the production of dyes, explosives, and as a reagent in chemical analysis.
Uniqueness
5-Methyl-7,8-dihydroisoquinoline;2,4,6-trinitrophenol is unique due to the combination of the isoquinoline and trinitrophenol structures, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60499-07-2 |
|---|---|
Molecular Formula |
C16H14N4O7 |
Molecular Weight |
374.30 g/mol |
IUPAC Name |
5-methyl-7,8-dihydroisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-8-3-2-4-9-7-11-6-5-10(8)9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3,5-7H,2,4H2,1H3;1-2,10H |
InChI Key |
YWJUBXCJHIZOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2=C1C=CN=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


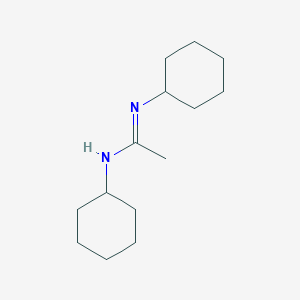
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)

![9-[4-(Methanesulfonyl)phenyl]phenanthrene](/img/structure/B14621142.png)

![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)
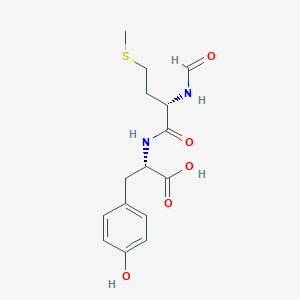
![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)
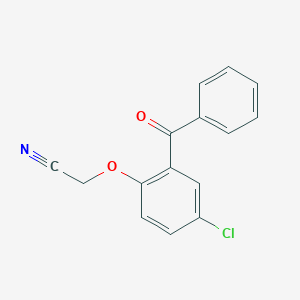
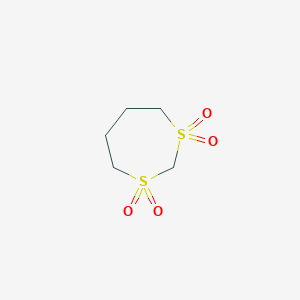
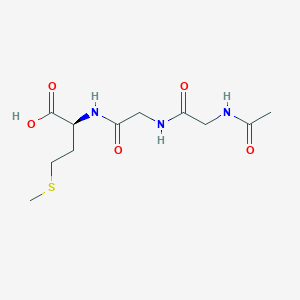
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
